![molecular formula C19H18ClNO B4193173 1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone](/img/structure/B4193173.png)
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone
説明
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone, also known as JWH-250, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors in the brain. It was first synthesized in 1995 by John W. Huffman, hence the name JWH. Since then, it has been used extensively in scientific research to study the mechanisms of action and physiological effects of cannabinoids.
作用機序
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone acts as a potent agonist at the cannabinoid receptors in the brain. Specifically, it binds to the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes. By activating these receptors, 1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone produces a range of effects on the body and mind.
Biochemical and Physiological Effects
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include pain relief, anti-inflammatory activity, appetite stimulation, and mood enhancement. It has also been shown to produce some adverse effects, such as tachycardia, hypertension, and anxiety.
実験室実験の利点と制限
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone has several advantages for use in laboratory experiments. It is a highly potent and selective agonist at the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on various physiological processes. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, 1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone has some limitations as well. It has been shown to produce some adverse effects, which may limit its use in certain experiments. Additionally, its potency and selectivity may make it difficult to extrapolate the results to other cannabinoids or to the human body.
将来の方向性
There are several future directions for research on 1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and reduced adverse effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and anxiety.
Conclusion
In conclusion, 1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone is a synthetic cannabinoid that has been extensively used in scientific research to study the mechanisms of action and physiological effects of cannabinoids. It is a highly potent and selective agonist at the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on various physiological processes. While it has some limitations and adverse effects, it remains an important reference compound for researchers studying cannabinoids.
科学的研究の応用
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone has been used extensively in scientific research to study the mechanisms of action and physiological effects of cannabinoids. It is commonly used as a reference compound for testing the activity of newly synthesized cannabinoids. It has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
特性
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-7-ethylindol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-3-14-8-6-9-16-17(13(2)22)12-21(19(14)16)11-15-7-4-5-10-18(15)20/h4-10,12H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFGOPLEEANNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-furylmethyl)-3-[3-(4-morpholinyl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B4193090.png)

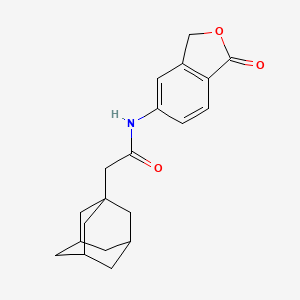
![4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B4193109.png)
![1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B4193116.png)
![methyl ({2-[(2-cyanophenyl)thio]benzoyl}amino)(phenyl)acetate](/img/structure/B4193123.png)
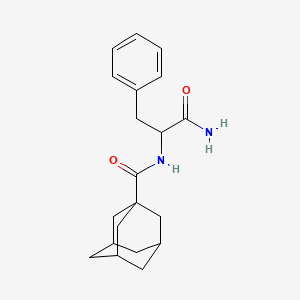
![3-amino-N-[2-(dimethylamino)ethyl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4193135.png)
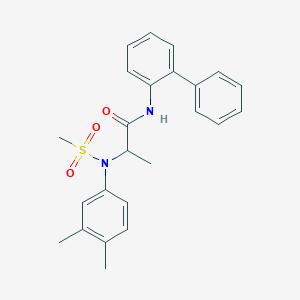
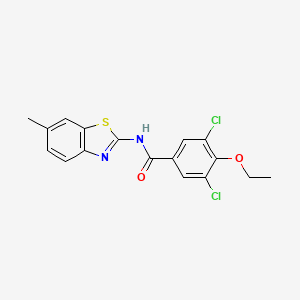
![2-hydroxy-5-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B4193167.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylpentanoic acid](/img/structure/B4193187.png)
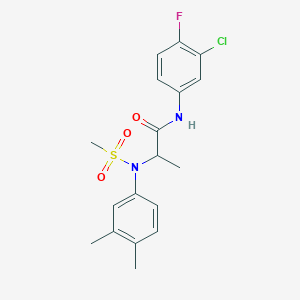
![N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4193201.png)